tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate
Description
Chemical Structure and Properties The compound tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate (CAS: 1093869-21-6) features a tert-butyl carbamate group, an N-methyl substitution, a 2-amino-propyl backbone, and an oxan-3-yl (tetrahydropyran-3-yl) substituent . Its molecular formula is C₁₄H₂₈N₂O₃ with a molecular weight of 272.38 g/mol. This compound is marketed as a pharmaceutical building block, likely used in peptide synthesis or drug intermediates due to its protected amine functionality .
Properties
IUPAC Name |
tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16(4)9-12(15)8-11-6-5-7-18-10-11/h11-12H,5-10,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRYLUDRIUZHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CC1CCCOC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol derivative. One common method involves the use of tert-butyl carbamate and 2-amino-3-(oxan-3-yl)propanol in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes. These processes often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives, secondary amines, and various substituted carbamates .
Scientific Research Applications
tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The pathways involved may include the modulation of enzyme activity, alteration of substrate binding, and changes in protein conformation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
Key structural variations among analogs include:
- Substituents on the carbamate group (e.g., tert-butyl vs. benzyl).
- Amino group modifications (e.g., azide, nitro, or hydroxyl substituents).
- Backbone alterations (e.g., cyclobutyl rings vs. linear chains).
Table 1: Comparative Analysis of Structural Analogs
Key Findings and Research Insights
Block B () employs reductive amination, a versatile method for introducing nitrogen-containing groups .
Reactivity and Stability: The oxan-3-yl group in the target compound likely confers moderate steric hindrance, slowing deprotection reactions compared to analogs with smaller substituents (e.g., azides in Block B).
3-Oxocyclobutyl derivatives () may exploit ring strain for conformational control in drug candidates , whereas the target compound’s tetrahydropyran group offers a balance of lipophilicity and stability.
Physicochemical Properties :
- The hydroxybutan-2-yl analog () exhibits higher hydrophilicity due to its hydroxyl group, contrasting with the target compound’s lipophilic oxan-3-yl group .
Biological Activity
tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate is a synthetic organic compound with the molecular formula C13H26N2O4 and a molecular weight of 274.36 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The compound features a tert-butyl group, an amino group, and a carbamate functional group. The oxan-3-yl moiety indicates the presence of a tetrahydrofuran ring, which may contribute to the compound's biological interactions.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C13H26N2O4 |
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | WRJMUGGWRCHVFD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with carbamate structures often exhibit cholinesterase inhibitory activity, which can lead to neurotoxic effects.
Enzyme Inhibition Studies
Several studies have focused on the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission:
- Inhibition Potency : Compounds similar to this compound have shown varying degrees of inhibition against AChE and BChE. For instance, some derivatives exhibited IC50 values ranging from 1.60 µM to over 300 µM, indicating significant variability in potency based on structural modifications .
Toxicological Studies
Research into the toxicological profiles of carbamate compounds has revealed that exposure can lead to acute neurobehavioral effects. A dose-response study involving a mixture of N-methyl carbamate pesticides demonstrated significant cholinesterase inhibition in rat models, suggesting potential neurotoxic effects that could be relevant for this compound as well .
Pharmaceutical Development
The compound is being explored for its potential use in pharmaceutical applications. Its structure allows for modifications that could enhance selectivity and efficacy against specific biological targets, making it a candidate for drug development aimed at neurological disorders.
Agrochemical Applications
Due to its structural similarities to known pesticides, there is interest in evaluating its effectiveness as an agrochemical agent. Research into its environmental impact and degradation pathways is necessary to assess its viability in agricultural settings.
Comparative Analysis with Similar Compounds
A comparative analysis with other carbamate derivatives reveals that structural variations significantly influence biological activity:
| Compound Name | AChE Inhibition (IC50) | BChE Inhibition (IC50) |
|---|---|---|
| This compound | TBD | TBD |
| Salicylanilide N,N-disubstituted carbamates | 1.60 - 311.0 µM | Varies |
| Other N-methyl carbamates | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl N-[2-amino-3-(oxan-3-yl)propyl]-N-methylcarbamate, and what reaction conditions are critical for yield and purity?
- Methodological Answer : The synthesis typically involves reacting tert-butyl carbamate with a substituted amine derivative (e.g., 3-aminopropyl-oxane) under basic conditions. Key parameters include:
- Solvent selection : Dichloromethane or acetonitrile for improved solubility and reaction kinetics .
- Temperature control : Maintain 0–25°C to minimize side reactions .
- pH optimization : Use triethylamine or K₂CO₃ to neutralize HCl byproducts and stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the oxane ring and carbamate groups .
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O interactions) and confirm stereochemistry. Use SHELX software for refinement .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns to verify structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when impurities or tautomeric forms are suspected?
- Methodological Answer :
- Spiking experiments : Add authentic samples of suspected impurities to compare splitting patterns .
- Variable-temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism) by observing signal coalescence at elevated temperatures .
- HPLC-coupled NMR : Isolate impurities for individual analysis .
Q. What strategies optimize coupling reactions involving the oxane moiety without side reactions (e.g., ring-opening or oxidation)?
- Methodological Answer :
- Protecting groups : Temporarily block the oxane oxygen with TBS or acetyl groups during reactive steps .
- Catalyst selection : Use Pd(OAc)₂/XPhos for Suzuki couplings to avoid β-hydride elimination .
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent peroxide formation in ether solvents .
Q. How does the stereochemistry of the oxan-3-yl group influence biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Enantioselective synthesis : Prepare (R)- and (S)-oxane isomers via chiral auxiliaries or enzymatic resolution .
- Biological assays : Compare IC₅₀ values against DPP-IV or other targets using isothermal titration calorimetry (ITC) .
- Molecular dynamics simulations : Model binding interactions to explain stereochemical preferences .
Q. How should researchers design assays to evaluate the compound’s inhibition of Dipeptidyl Peptidase IV (DPP-IV)?
- Methodological Answer :
- Enzyme kinetics : Use fluorogenic substrates (e.g., H-Gly-Pro-AMC) in buffer (pH 7.4, 37°C) .
- Dose-response curves : Measure fluorescence quenching at 460 nm (λₑₓ 380 nm) to calculate IC₅₀ and Ki values .
- Competitive inhibition assays : Validate via Lineweaver-Burk plots .
Q. What are best practices for validating molecular docking simulations of this compound with target proteins?
- Methodological Answer :
- Crystal structure alignment : Use PDB entries (e.g., 4A5S for DPP-IV) to ensure active-site compatibility .
- Scoring functions : Compare AutoDock Vina, Glide, and MM-GBSA for binding affinity prediction .
- Experimental validation : Correlate docking poses with mutagenesis data (e.g., alanine scanning) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
